molecular formula C8H8FNO2 B13319576 3-Fluoro-4-(hydroxymethyl)benzamide

3-Fluoro-4-(hydroxymethyl)benzamide

Cat. No.: B13319576
M. Wt: 169.15 g/mol
InChI Key: HVCREGVXJRFEBZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(hydroxymethyl)benzamide is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the third position and a hydroxymethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(hydroxymethyl)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluorobenzaldehyde.

    Hydroxymethylation: The 3-fluorobenzaldehyde undergoes hydroxymethylation to introduce the hydroxymethyl group at the fourth position.

    Amidation: The hydroxymethylated intermediate is then subjected to amidation with ammonia or an amine to form the benzamide derivative.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using continuous flow reactors to ensure high yield and purity. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(hydroxymethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

    Oxidation: 3-Fluoro-4-carboxybenzamide

    Reduction: 3-Fluoro-4-(hydroxymethyl)benzyl alcohol

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

3-Fluoro-4-(hydroxymethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(hydroxymethyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, while the hydroxymethyl group can influence its solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-hydroxybenzonitrile: Similar in structure but with a nitrile group instead of an amide.

    3-Fluoro-4-(trifluoromethyl)benzamide: Contains a trifluoromethyl group, which can significantly alter its chemical properties.

    4-Hydroxybenzamide: Lacks the fluorine atom, which can affect its reactivity and biological activity.

Uniqueness

3-Fluoro-4-(hydroxymethyl)benzamide is unique due to the combination of the fluorine atom and the hydroxymethyl group on the benzene ring. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

3-fluoro-4-(hydroxymethyl)benzamide

InChI

InChI=1S/C8H8FNO2/c9-7-3-5(8(10)12)1-2-6(7)4-11/h1-3,11H,4H2,(H2,10,12)

InChI Key

HVCREGVXJRFEBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)F)CO

Origin of Product

United States

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